molecular formula C9H15N3O3 B2412408 4-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]oxan-4-amine CAS No. 1556383-09-5

4-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]oxan-4-amine

Cat. No.: B2412408
CAS No.: 1556383-09-5
M. Wt: 213.237
InChI Key: RBMHBKYJHZRFHZ-UHFFFAOYSA-N
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Description

4-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]oxan-4-amine is a compound that features a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic structure containing one oxygen and two nitrogen atoms.

Chemical Reactions Analysis

Types of Reactions

4-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]oxan-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other 1,2,4-oxadiazole derivatives such as:

Uniqueness

4-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]oxan-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the oxan-4-amine moiety can enhance its solubility and reactivity compared to other 1,2,4-oxadiazole derivatives .

Biological Activity

4-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]oxan-4-amine is a chemical compound characterized by its unique oxadiazole ring structure. This compound has garnered interest in various fields of research, particularly in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, detailing its mechanisms of action, research findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a 1,2,4-oxadiazole ring, which is known for its diverse biological activities. The molecular formula for this compound is C9H15N3O3C_9H_{15}N_3O_3 with a molecular weight of 199.23 g/mol. Its structural representation can be summarized as follows:

PropertyValue
IUPAC Name This compound
Molecular Formula C₉H₁₅N₃O₃
Molecular Weight 199.23 g/mol
CAS Number 1556383-09-5

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The oxadiazole ring acts as a bioisostere for amides and esters, allowing the compound to mimic these functional groups. This feature enhances its ability to engage with biological macromolecules such as proteins and enzymes.

Key Mechanisms

  • Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes that are crucial for cellular processes.
  • Antiproliferative Activity : Preliminary studies indicate that it may possess antiproliferative properties against various cancer cell lines.
  • Modulation of Signaling Pathways : The compound may influence key signaling pathways involved in cell growth and apoptosis.

Biological Activity Studies

Research studies have been conducted to evaluate the biological activity of this compound across various models.

Anticancer Activity

A notable study investigated the anticancer properties of derivatives similar to this compound. These studies revealed that modifications in the oxadiazole ring significantly influenced the antiproliferative activity against melanoma and prostate cancer cells. The results indicated a shift from micromolar to nanomolar activity levels with structural modifications .

Antimicrobial Activity

In another study focusing on antimicrobial properties, compounds structurally related to this compound exhibited promising antibacterial effects against Gram-positive and Gram-negative bacteria. The inhibition zones were measured using standard microbiological techniques .

Comparative Analysis

When comparing this compound with other oxadiazole derivatives, several unique features emerge:

Compound NameAnticancer ActivityAntimicrobial ActivityUnique Features
Compound A High (nM range)ModerateContains a phenyl group
Compound B Moderate (μM range)HighIncludes halogen substituents
Target Compound High (nM range)ModerateEnhanced solubility due to oxan structure

Case Studies

  • Study on Structure Activity Relationship (SAR) : A comprehensive SAR analysis revealed that the methoxy group on the oxadiazole ring significantly enhances the lipophilicity and overall biological activity of the compound.
  • Mechanistic Study : In vitro experiments demonstrated that the compound's mechanism involves disruption of tubulin polymerization in cancer cells, leading to cell cycle arrest and apoptosis .

Properties

IUPAC Name

4-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]oxan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O3/c1-13-6-7-11-8(15-12-7)9(10)2-4-14-5-3-9/h2-6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBMHBKYJHZRFHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NOC(=N1)C2(CCOCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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